Product packaging for CID 54253912(Cat. No.:)

CID 54253912

Cat. No.: B12549182
M. Wt: 194.38 g/mol
InChI Key: KEAJXCPTHXHKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CID 54253912, also known as GS-441524, is a nucleoside analog that serves as a key precursor for the active triphosphate metabolite of the prodrug Remdesivir (GS-5734) . Its primary research value lies in its function as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme across many RNA viruses . Within host cells, this compound is metabolically activated through phosphorylation to its active triphosphate form . This active metabolite subsequently competes with endogenous adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and ultimately inhibiting viral replication . Preclinical research has demonstrated the broad-spectrum antiviral potential of GS-441524, showing efficacy against viruses such as feline infectious peritonitis (FIP) coronavirus, Ebola virus, SARS-CoV, and MERS-CoV in both in vitro and in vivo models . Contemporary research paradigms continue to explore its application, including the development of oral formulations for enhanced accessibility in veterinary medicine and the optimization of treatment protocols for complex disease presentations . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14OSi2 B12549182 CID 54253912

Properties

Molecular Formula

C9H14OSi2

Molecular Weight

194.38 g/mol

InChI

InChI=1S/C9H14OSi2/c1-12(2,3)10-11-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

KEAJXCPTHXHKOV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si]C1=CC=CC=C1

Origin of Product

United States

Molecular Mechanisms of Action of Cid 54253912

Cellular Activation and Metabolism of CID 54253912

For Islatravir to exert its antiviral effect, it must first be converted into its active form within the host's cells. santiago-lab.com This process of intracellular activation involves a series of phosphorylation steps.

Once inside the cell, Islatravir is metabolized by endogenous cellular kinases into its pharmacologically active triphosphate form, Islatravir-triphosphate (Islatravir-TP). nih.govresearchgate.net This conversion is a critical step, as Islatravir-TP is the molecule that directly interacts with and inhibits the viral reverse transcriptase. santiago-lab.comnih.gov The phosphorylation cascade begins with the conversion of Islatravir to its monophosphate form. This initial step is considered crucial for the drug's activation. nih.gov Subsequent phosphorylation events lead to the formation of the diphosphate (B83284) and ultimately the active triphosphate metabolite. santiago-lab.com The efficiency of this complete conversion to Islatravir-TP is reported to be high. nih.gov

The initial and rate-limiting step in the phosphorylation of Islatravir to its monophosphate form is primarily carried out by the cellular enzyme 2'-deoxycytidine (B1670253) kinase (dCK). nih.govasm.org The similarity of Islatravir to natural deoxynucleoside triphosphates (dNTPs) may contribute to its efficient phosphorylation by cellular kinases. nih.govasm.org The active triphosphate form, Islatravir-TP, has a notably long intracellular half-life, ranging from 78.5 to 128.0 hours, which allows for the potential of less frequent dosing regimens. nih.govnatap.org

Interaction of this compound Diphosphate with Viral Enzymes

The active form of the drug, Islatravir-TP, directly targets the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Islatravir-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by HIV-1 RT. nih.govnih.gov Studies have shown that HIV-1 RT can utilize Islatravir-TP as a substrate more efficiently than dATP. nih.gov The 4'-ethynyl group on the sugar ring of Islatravir plays a crucial role in its potent inhibitory activity by interacting with a hydrophobic pocket in the enzyme. nih.govnih.gov This interaction contributes to the strong binding of the inhibitor to the reverse transcriptase. corevih-bretagne.fr

Kinetic studies have provided insights into how mutations in the reverse transcriptase can affect Islatravir's efficacy. For instance, the M184V mutation, commonly associated with resistance to other NRTIs, has a modest effect on the incorporation efficiency of Islatravir-TP. nih.gov However, the combination of M184V with the A114S mutation significantly reduces the incorporation efficiency, primarily by decreasing the rate of incorporation. nih.gov Conversely, certain mutations associated with resistance to other antiretrovirals, such as the F227C mutation linked to doravirine (B607182) resistance, can enhance the potency of Islatravir. nih.gov This is attributed to an increased incorporation efficiency of Islatravir-TP compared to dATP by the mutant enzyme. nih.gov

The unique structure of Islatravir, particularly the presence of a 3'-hydroxyl group, allows it to be recognized and incorporated by HIV-1 reverse transcriptase. nih.gov Unlike many approved NRTIs that lack this group and act as obligate chain terminators, Islatravir's mechanism is more complex. nih.govnih.gov The 4'-ethynyl and 2-fluoro substitutions on the sugar and base moieties, respectively, contribute to its high selectivity and potency. nih.gov Research has also shown that HIV-1 RT can misincorporate Islatravir monophosphate (Islatravir-MP), leading to mismatched primers that are difficult for the enzyme to extend. researchgate.netpnas.org

Molecular Consequences of this compound Incorporation into Viral DNA

The incorporation of Islatravir-MP into the viral DNA chain triggers a cascade of events that ultimately halt viral replication through multiple mechanisms. nih.govmerck.com

Firstly, Islatravir acts as a translocation-defective reverse transcriptase inhibitor (TDRTI) . nih.gov After its incorporation, the 4'-ethynyl group of Islatravir-MP interacts with the reverse transcriptase, hindering the enzyme's ability to translocate, or move, along the nucleic acid template. nih.govnih.gov This translocation is a necessary step for the addition of the next nucleotide. By impeding this movement, Islatravir effectively acts as an immediate chain terminator , preventing further elongation of the DNA chain. hiv.govnih.gov

Secondly, in some sequence contexts, Islatravir can function as a delayed chain terminator . researchgate.netpnas.org In this scenario, the reverse transcriptase may incorporate one additional nucleotide after Islatravir-MP before DNA synthesis is halted. researchgate.nethivglasgow.org The incorporated Islatravir-MP changes the structure of the viral DNA, and even if translocation occurs, this structural alteration prevents the incorporation of subsequent nucleotides. hivglasgow.org

Finally, the incorporation of Islatravir leads to the formation of a DNA chain that is a poor substrate for further polymerase activity. Even though it possesses a 3'-hydroxyl group, the primer terminated with Islatravir-MP is difficult to extend. nih.gov This, combined with the translocation inhibition, leads to a profound suppression of viral DNA synthesis. nih.gov

Inapplicability of DNA Chain Termination Mechanisms

Current scientific literature does not support the hypothesis that Valbenazine or its metabolites induce DNA chain termination. Its structure and mechanism are not analogous to nucleoside analogs that are known to interfere with DNA synthesis. The therapeutic action of Valbenazine is confined to the regulation of neurotransmitter transport and does not involve direct interaction with DNA or the machinery of DNA replication.

Inapplicability of Impact on Viral DNA Synthesis

There is no evidence to suggest that Valbenazine has any effect on viral DNA synthesis. Its pharmacological target, VMAT2, is a component of the human nervous system and is not known to play a role in viral replication cycles. Therefore, any discussion of its impact on viral DNA synthesis progression or fidelity would be speculative and without a scientific basis.

Broader Cellular and Biochemical Pathways Modulated by Valbenazine

The modulation of VMAT2 by Valbenazine initiates a cascade of effects on broader cellular and biochemical pathways, primarily centered on neurochemical signaling.

Dopaminergic Synapse Signaling: The most significant pathway affected by Valbenazine is the dopaminergic synapse. By reducing the vesicular packaging and release of dopamine (B1211576), Valbenazine effectively dampens dopaminergic signaling. nih.gov This is particularly relevant in conditions characterized by dopamine receptor hypersensitivity, such as tardive dyskinesia. ingrezzahcp.comwikipedia.org The reduction in dopamine available at the postsynaptic receptors helps to alleviate the involuntary movements associated with this disorder. ingrezzahcp.com

Cytochrome P450 (CYP) Enzyme Pathways: The metabolism of Valbenazine itself involves key enzymatic pathways. Valbenazine is hydrolyzed to its active metabolite, [+]-α-HTBZ. drugbank.com This active metabolite is further metabolized, in part, by the cytochrome P450 enzyme CYP2D6. drugbank.comnih.gov Additionally, Valbenazine is metabolized by CYP3A4/5 to other minor metabolites. drugbank.comnih.gov Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions.

Below is a table summarizing the key molecular interactions of Valbenazine:

Target/PathwayRoleEffect of Valbenazine
Vesicular Monoamine Transporter 2 (VMAT2) Transports monoamines into synaptic vesiclesReversible inhibition
Dopaminergic Signaling Regulation of motor control, mood, and cognitionAttenuation of signaling
Monoamine Metabolism Degradation of cytoplasmic neurotransmittersIncreased turnover
CYP2D6 and CYP3A4/5 Metabolism of Valbenazine and its metabolitesSubstrate for these enzymes

Information regarding the chemical compound “this compound” is not publicly available in the scientific literature.

Following a comprehensive search of scientific databases and public records, no preclinical data or research findings concerning the antiviral activity of the chemical compound designated as "this compound" could be located.

The requested article, which was to be structured around the preclinical investigations of this compound's effects on various DNA viruses, cannot be generated as there is no available information on this specific molecule in the public domain. Searches for "this compound" and associated terms in scholarly articles, clinical trial registries, and chemical databases did not yield any relevant results pertaining to virology or pharmacology.

It is possible that "this compound" is an internal, non-public identifier for a compound under early-stage research, or that the identifier is incorrect. Without accessible data, any article generated on this topic would be speculative and not based on factual, scientific evidence.

Therefore, the sections and subsections outlined for the article, including:

Preclinical Investigations of Antiviral Activity of Cid 54253912

Efficacy Studies of CID 54253912 in Preclinical In Vitro Models(including Cell-Based Assays for Viral Replication Inhibition)

cannot be completed. There are no research findings to populate these sections or to create the requested data tables.

Lack of Publicly Available Preclinical Data on the Antiviral Activity of this compound

Following a comprehensive search of scientific databases and publicly accessible research literature, no preclinical data regarding the antiviral activity of the chemical compound identified as this compound could be located. The stringent requirements for detailed, informative, and scientifically accurate content for the specified article sections cannot be met due to the absence of published research on this particular compound.

The requested article outline, focusing on specific preclinical investigations—including the quantification of viral load reduction, assessment of viral protein expression modulation, and efficacy studies in ex vivo and in vivo models—presupposes the existence of a body of research that does not appear to be available in the public domain for this compound.

Efforts to find information on this compound under alternative identifiers or within broader research studies were also unsuccessful. The creation of an authoritative and evidence-based article, complete with data tables and detailed findings as per the instructions, is therefore not possible. Scientific accuracy and adherence to factual reporting preclude the generation of content for a compound that has no documented research history in the specified areas.

Combinatorial Antiviral Strategies with this compound in Preclinical Settings

A comprehensive review of scientific literature and publicly available data reveals no preclinical investigations into the combinatorial antiviral strategies involving the compound this compound. At present, there are no published studies detailing the synergistic, additive, or antagonistic effects of this compound when used in combination with other antiviral agents in a preclinical setting.

Consequently, there are no research findings or data tables to report regarding the efficacy of such combination therapies against any viral pathogens. The exploration of this compound in the context of combinatorial antiviral approaches remains an uninvestigated area of research.

No Publicly Available Data for Chemical Compound this compound

Following a comprehensive search of chemical databases and scientific literature, no information has been found for a compound with the PubChem Compound Identifier (CID) 54253912. This identifier does not correspond to a publicly listed chemical substance.

As a result, it is not possible to generate an article on the Structure-Activity Relationship (SAR) and computational studies of this compound. The requested analysis, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking and dynamics simulations, and virtual screening, is contingent upon the availability of the compound's chemical structure and associated biological activity data.

Without foundational information on the molecular structure and properties of this compound, any discussion of its potential interactions with biological targets, the correlation of its structural features with antiviral potency, or the design of its derivatives would be speculative and lack the scientific basis required for an accurate and informative article.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the absence of any available data for this specific identifier.

Structure Activity Relationship Sar and Computational Studies of Cid 54253912

Receptor Binding Studies and Target Engagement

The characterization of a compound's interaction with its biological targets is a cornerstone of drug discovery and development. For CID 54253912, a series of in vitro studies have been conducted to determine its binding affinity and functional activity at various receptors. These studies are critical for understanding its potential therapeutic applications and mechanism of action.

Radioligand Binding Assays for Target Affinity

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor. nih.govoncodesign-services.comspringernature.com These assays involve the use of a radioactively labeled compound (radioligand) that is known to bind to the target receptor. By measuring the displacement of the radioligand by an unlabeled compound, such as this compound, the binding affinity of the test compound can be determined.

Unfortunately, a comprehensive search of the scientific literature did not yield specific data from radioligand binding assays performed on this compound. While the principles of these assays are well-established for characterizing receptor-ligand interactions, including the determination of the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax), no such values have been publicly reported for this particular compound.

Competition Binding Analyses with this compound and Analogs

Competition binding assays are a variant of radioligand binding assays that are used to determine the relative binding affinities of a series of related compounds for a specific receptor. oncodesign-services.comnih.gov In these experiments, a fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of a competing unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The affinity of the competing ligand, expressed as the inhibition constant (Ki), can then be calculated from the IC50 value.

As with direct radioligand binding assays, specific data from competition binding analyses involving this compound and its analogs are not available in the public domain. Such studies would be invaluable for constructing a structure-activity relationship (SAR) profile, revealing how modifications to the chemical structure of this compound influence its binding affinity for a particular target.

Synthetic Methodologies and Derivative Research for Cid 54253912

Advanced Synthetic Routes for CID 54253912 and its Phosphorylated Forms

The synthesis of this compound (Brincidofovir) is a multi-step process that requires precise control over stereochemistry to ensure the formation of the biologically active (S)-enantiomer. wikipedia.orggoogle.com The core structure is an acyclic nucleoside phosphonate (B1237965), and its synthesis builds upon established methods for this class of compounds.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a powerful strategy for producing complex chiral molecules, leveraging the high selectivity of enzymes for specific transformations. rjsvd.com These methods combine enzymatic reactions with traditional organic chemistry to simplify synthetic routes and improve yields and stereoselectivity. rjsvd.com In the context of nucleoside analogs like this compound, enzymes can be employed for key steps such as the stereoselective creation of chiral centers or the resolution of racemic mixtures. While the literature extensively covers chemoenzymatic approaches for various drugs, specific, detailed chemoenzymatic routes for the large-scale production of this compound are not prominently published. rjsvd.comdntb.gov.ua However, the general principles of biocatalysis are highly applicable, particularly in the synthesis of the chiral precursors required for the final molecule.

Stereoselective Synthesis Strategies

The biological activity of Brincidofovir is dependent on its specific stereochemistry, namely the (S)-configuration at the chiral center of the phosphonylmethoxypropyl side chain. wikipedia.orggoogle.com Therefore, stereoselective synthesis is paramount. One effective strategy involves an asymmetric dihydroxylation reaction on an allyl-substituted pyrimidine (B1678525) or purine (B94841) raw material. This reaction creates the key chiral diol intermediate with high stereoselectivity, which can then be transformed through several steps into the final product. google.com

Another common approach is to start the synthesis with an enantiomerically pure precursor. For instance, the synthesis of alkoxyalkyl esters of (S)-HPMPA (a related adenine-based analog) has been described, which starts from the pre-resolved (S)-enantiomer of the parent nucleoside phosphonate. nih.govresearchgate.net This ensures that the final product retains the desired stereoconfiguration. The synthesis of this compound can be analogously carried out from the corresponding (S)-HPMPC (cidofovir) precursor. researchgate.net

Design and Synthesis of Novel Nucleotide Analog Derivatives of this compound

Research into derivatives of this compound aims to further enhance antiviral activity, broaden the spectrum of activity, and optimize pharmacokinetic properties. These efforts primarily focus on modifying the two key components of the molecule: the cytosine base and the lipid side chain.

Modification at the Cytosine Moiety

A significant area of derivative research involves replacing the cytosine base with other nucleobases. Studies have compared this compound (a cytosine derivative) with analogous compounds where the cytosine is replaced by adenine, creating (S)-HPMPA derivatives. researchgate.netnih.gov One such study found that an adenine-based prodrug, ODE-(S)-HPMPA formate, exhibited significantly more potent anti-orthopoxvirus activity than Brincidofovir both in vitro and in vivo. researchgate.net This suggests that the nature of the heterocyclic base plays a crucial role in the compound's interaction with viral polymerases.

Table 1: Comparative Antiviral Activity of Nucleobase Derivatives
CompoundNucleobaseTarget VirusRelative Potency Compared to Brincidofovir (this compound)Reference
BrincidofovirCytosineMonkeypox Virus (MPXV)Baseline researchgate.net
ODE-(S)-HPMPA formateAdenineMonkeypox Virus (MPXV)>40-fold more potent (lower EC50 and EC90) researchgate.net
BrincidofovirCytosineHuman Adenovirus 2Baseline researchgate.net
ODE-(S)-HPMPA formateAdenineHuman Adenovirus 2More efficient inhibition researchgate.net

Alterations of the Phosphonylmethoxypropyl Side Chain

The phosphonylmethoxypropyl side chain, specifically the hexadecyloxypropyl (HDP) lipid moiety, is critical for the oral bioavailability and intracellular uptake of this compound. chimerix.comnih.gov Research has explored how modifying the length and nature of this lipid chain affects the molecule's physicochemical and biological properties. A theoretical study using density functional theory (DFT) analyzed the impact of varying the alkyl chain length. capes.gov.br This analysis revealed that changes in the side chain longitude directly influence properties like the dipole moment, which is correlated with the ability to cross biological membranes. The long side chain of Brincidofovir contributes to its ability to traverse membranes more rapidly than cidofovir (B1669016), which lacks this chain. capes.gov.br Furthermore, the nature of the P-O-R bond in Brincidofovir may facilitate the quick removal of the side chain once inside the cell to release the active drug. capes.gov.br

Table 2: Effect of Side Chain Alteration on Molecular Properties
CompoundSide Chain (R)Key Property ChangeImplicationReference
Cidofovir-HLow lipophilicity, polarPoor membrane permeability, requires IV administration chimerix.comcapes.gov.br
Brincidofovir Analog-(CH2)3O(CH2)7CH3 (Octyl)Intermediate lipophilicityAltered membrane transport characteristics capes.gov.br
Brincidofovir (this compound)-(CH2)3O(CH2)15CH3 (Hexadecyl)High dipole moment, high lipophilicityEnhanced ability to traverse biological membranes capes.gov.br

Prodrug Strategies and Chemical Modification for Intracellular Delivery and Activation

This compound is a quintessential example of a successful lipid-conjugate prodrug strategy. nih.govtaylorandfrancis.com The core challenge with the parent drug, cidofovir, is its high polarity, which leads to poor cell penetration and low oral bioavailability, necessitating intravenous administration that is associated with significant nephrotoxicity. chimerix.comsec.gov

The design of Brincidofovir overcomes these limitations through chemical modification. chimerix.com The attachment of the long-chain lipid (hexadecyloxypropyl) to the phosphonate group creates a lipophilic molecule that mimics a natural lipid, lysophosphatidylcholine. nih.govfda.gov This allows the prodrug to utilize the body's endogenous lipid uptake pathways to enter cells. nih.govnih.gov

Once inside the target cell, the ester bond linking the lipid chain to the phosphonate is cleaved by intracellular enzymes, such as phospholipases, releasing cidofovir directly into the cytoplasm. wikipedia.orgpatsnap.commdpi.com This intracellular release mechanism achieves significantly higher concentrations of the active drug's precursor where it is needed, while keeping plasma concentrations low, thus minimizing systemic side effects like kidney damage. chimerix.comsec.govresearchgate.net Following its release, cidofovir is phosphorylated by cellular kinases in two steps to form cidofovir diphosphate (B83284), the active antiviral metabolite. patsnap.comidstewardship.com This active form then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, disrupting viral replication. wikipedia.orgpatsnap.comasm.org

Table 3: Advantages of the Brincidofovir Prodrug Strategy
FeatureCidofovir (Parent Drug)Brincidofovir (Prodrug)Reference
Oral BioavailabilityPoorSignificantly improved (13-17%) chimerix.comwikipedia.org
Intracellular Concentration of Active MetaboliteLowHigh sec.govpatsnap.comresearchgate.net
Systemic Exposure (Plasma Concentration)High (with IV dosing)Lower wikipedia.org
Primary Route of Cellular UptakeRenal transporters (e.g., OAT1)Endogenous lipid uptake pathways patsnap.comnih.gov
Associated NephrotoxicityDose-limitingReduced chimerix.compatsnap.com

Mechanisms of Viral Resistance to Cid 54253912

Identification of Viral DNA Polymerase Mutations Conferring Resistance to CID 54253912

Resistance to Brincidofovir in CMV is primarily associated with mutations in the UL54 gene, which encodes the viral DNA polymerase. nih.govnih.gov These mutations are typically selected for under the pressure of antiviral therapy. nih.gov In vitro studies involving prolonged exposure of CMV to increasing concentrations of Brincidofovir have successfully identified several key amino acid substitutions in the UL54 protein that confer resistance. nih.gov

Some of the notable UL54 mutations identified through in vitro selection with Brincidofovir include substitutions in the exonuclease and polymerase domains of the enzyme. nih.gov These findings are critical for monitoring the potential development of resistance in clinical settings and for guiding treatment strategies. While short-term prophylactic use of Brincidofovir in some clinical trials did not lead to the detection of resistance-associated mutations, the potential for their emergence, particularly with prolonged therapeutic use, remains a consideration. nih.govnih.gov

Mapping Resistance Mutations to Polymerase Functional Domains

The mutations in the CMV UL54 gene that confer resistance to Brincidofovir have been mapped to distinct functional domains of the DNA polymerase enzyme. The UL54 protein possesses both a DNA polymerase and a 3'-5' exonuclease (proofreading) activity, and mutations in both domains can impact drug susceptibility. nih.govasm.org

A significant number of resistance mutations are located within the conserved exonuclease domains of the UL54 polymerase. nih.gov For instance, novel substitutions such as D413Y, E303D, and E303G have been identified in the exonuclease domain I after in vitro selection with Brincidofovir. nih.gov Another mutation, D542E, has been found in exonuclease domain III. nih.gov Alterations in the exonuclease domain are thought to be a primary mechanism for resistance to both Brincidofovir and its parent compound, cidofovir (B1669016). nih.gov

Mutations have also been identified in other conserved regions of the polymerase. The table below summarizes key Brincidofovir resistance mutations in CMV UL54 and their corresponding functional domains.

UL54 MutationFunctional DomainReference
E303D/GExonuclease Domain I nih.gov
N408KExonuclease Domain nih.gov
D413YExonuclease Domain nih.gov
D542EExonuclease Domain III nih.gov
V812LPolymerase Domain nih.gov

Biochemical Characterization of Mutant Polymerase Activity in the Presence of this compound Diphosphate (B83284)

The active antiviral agent, cidofovir diphosphate, functions as a competitive inhibitor of the natural substrate, dCTP, for the viral DNA polymerase. drugbank.com It can also be incorporated into the growing viral DNA chain, leading to a slowdown or termination of DNA synthesis. drugbank.com Mutations in the UL54 polymerase can alter the enzyme's interaction with cidofovir diphosphate, thereby reducing the drug's inhibitory effect.

While direct biochemical studies on Brincidofovir-resistant mutant polymerases are limited, the mechanisms are expected to mirror those observed with cidofovir resistance. For cidofovir-resistant mutants, it has been shown that some mutations can affect the enzyme's exonuclease function. asm.org A proposed mechanism of resistance is that altered exonuclease activity may help the polymerase to more efficiently excise the incorporated drug molecule from the nascent DNA strand, allowing replication to continue. nih.gov

One study on a cidofovir-selected K513N mutant CMV DNA polymerase found that while the mutant enzyme showed reduced specific activity and impaired exonuclease function, it did not exhibit decreased susceptibility to cidofovir diphosphate in enzymatic assays. nih.gov This suggests that the resistance phenotype observed in cell culture may result from more complex interactions within the cellular environment during viral DNA replication. nih.gov Further enzymatic studies are needed to specifically quantify the inhibitory constants (Ki) and IC50 values of Brincidofovir diphosphate against purified UL54 polymerases carrying resistance-conferring mutations to fully elucidate the biochemical basis of resistance.

Development of In Vitro Resistance Models for this compound

The development of in vitro models of antiviral resistance is a crucial tool for understanding the mechanisms of resistance, identifying resistance mutations, and for the preclinical evaluation of new antiviral compounds. For Brincidofovir, such models have been successfully established for CMV. nih.gov

The primary method for developing these models is through serial passage of the virus in cell culture in the presence of the antiviral drug. nih.gov This process typically involves infecting a susceptible cell line, such as human foreskin fibroblasts (HFFs), with a laboratory strain of CMV at a low multiplicity of infection. nih.gov The infected cells are then cultured in the presence of a low concentration of Brincidofovir. nih.gov The virus that is produced is then harvested and used to infect fresh cells, with the concentration of Brincidofovir being gradually increased in subsequent passages as the virus adapts and develops resistance. nih.gov

This method of in vitro selection mimics the selective pressure that can lead to the emergence of resistance in a clinical setting. Once a resistant viral population is established, the UL54 gene can be sequenced to identify the mutations responsible for the resistance phenotype. nih.gov These mutations can then be further characterized by introducing them into a wild-type viral background using recombinant DNA technology to confirm their role in conferring resistance and to study their effects on viral fitness and cross-resistance to other drugs. nih.gov These well-characterized resistant viruses serve as invaluable reagents for research and for the development of improved antiviral strategies.

Advanced Research on this compound Encounters Data Scarcity

An extensive review of publicly accessible scientific literature and research databases has revealed a significant lack of specific information regarding the application of advanced research methodologies to the chemical compound identified as this compound. Despite a thorough search for data pertaining to high-throughput screening, advanced imaging, proteomic, metabolomic, transcriptomic, and CRISPR/Cas9-based studies involving this specific compound, no detailed research findings were available.

The intended scope of this article was to provide a comprehensive overview of the advanced research techniques utilized in the study of this compound. The planned sections were to include:

Advanced Research Methodologies and Techniques Applied to Cid 54253912 Studies

CRISPR/Cas9-based Approaches for Target Validation and Resistance Studies

However, the investigation did not yield any specific studies, datasets, or detailed findings that directly link CID 54253912 to these sophisticated research methods. General information about these technologies is widely available, but their specific application to this compound is not documented in the searched scientific literature.

For instance, while High-Throughput Screening (HTS) is a standard method for discovering antiviral compounds by testing large libraries of chemicals, no publications were found that included this compound in such a screening campaign. Similarly, there is no available information on the use of advanced imaging techniques to determine the intracellular localization or target engagement of this compound.

Furthermore, searches for proteomic and metabolomic profiling studies, which are crucial for understanding the molecular impact of a compound on cells, did not return any results specific to this compound. These methods provide a snapshot of the changes in protein and metabolite levels after treatment and are essential for elucidating mechanisms of action.

In the realm of genomics, gene expression analysis (transcriptomics) is used to see how a compound affects gene activity. This powerful tool can reveal the cellular pathways affected by a substance. Additionally, CRISPR/Cas9-based approaches are revolutionary for validating drug targets and studying resistance mechanisms. Regrettably, no published research was found that applies either transcriptomics or CRISPR/Cas9 to the investigation of this compound.

Due to the absence of specific research data for this compound within the requested advanced methodological contexts, it is not possible to generate the detailed, informative, and scientifically accurate article as per the user's instructions. The creation of data tables and detailed research findings is contingent on the existence of primary research, which appears to be unavailable in the public domain at this time.

Future Research Directions and Unexplored Potential of Cid 54253912

Investigation of CID 54253912 in Emerging Viral Pathogens (Preclinical)

The antiviral activity of FXR agonists is a burgeoning field of research. As intracellular parasites, viruses often exploit host metabolic pathways to facilitate their replication. FXR's role as a master regulator of metabolism makes it a compelling target for host-directed antiviral therapies. nih.gov

Initial preclinical and clinical investigations have already provided a strong rationale for exploring this compound's antiviral effects. A phase Ib study in patients with chronic hepatitis B (CHB) demonstrated that Vonafexor was well-tolerated and led to a decline in HBV markers, suggesting a potential antiviral effect. enyopharma.com This finding is supported by broader research showing that FXR agonists can inhibit Hepatitis B virus (HBV) DNA transcription and replication both in vitro and in mice. enyopharma.com

Future preclinical research should systematically evaluate the efficacy of this compound against a panel of emerging and persistent viral pathogens. This could include:

Hepatitis D virus (HDV): Given that FXR ligands have been shown to inhibit HDV replication and secretion, independent of their anti-HBV activity, this is a logical next step. enyopharma.com

Enteric viruses: Bile acids and FXR agonists have been shown to suppress rotavirus replication, suggesting a potential role for this compound in treating gastrointestinal viral infections. enyopharma.com

Respiratory viruses: Research has indicated that FXR is a direct regulator of angiotensin-converting enzyme 2 (ACE2) transcription, the primary receptor for SARS-CoV-2. researchgate.net Investigating whether this compound can modulate ACE2 expression and consequently inhibit SARS-CoV-2 entry and replication is a timely and critical area of inquiry.

The following table summarizes the established and potential viral targets for FXR agonists like this compound.

Viral PathogenCurrent Evidence for FXR Agonist ActivityProposed Future Research with this compound
Hepatitis B Virus (HBV)Vonafexor showed a decline in viral markers in a Phase Ib trial. enyopharma.comDose-response studies in advanced preclinical models; investigation of combination therapies.
Hepatitis D Virus (HDV)Other FXR ligands inhibit HDV replication and secretion. enyopharma.comPreclinical efficacy studies in HDV mono-infection and HBV/HDV co-infection models.
RotavirusBile acids and FXR agonists suppress replication. enyopharma.comIn vitro and in vivo studies to determine the efficacy of this compound against rotavirus.
SARS-CoV-2FXR regulates the expression of the ACE2 receptor. researchgate.netInvestigation of this compound's effect on ACE2 expression and viral entry/replication.

Elucidating Novel Cellular Targets or Pathways Modulated by this compound

The antiviral effects of this compound are likely pleiotropic, stemming from its activation of FXR, a nuclear receptor that regulates hundreds of genes. nih.gov While its role in bile acid and lipid metabolism is well-documented, its influence on other cellular pathways, particularly those relevant to viral infection and immunity, warrants deeper investigation.

Future research should focus on:

Innate Immune Signaling: FXR activation has complex effects on inflammatory and immune responses. nih.gov It is known to antagonize NF-κB signaling, a central pathway in inflammation. researchgate.net Detailed transcriptomic and proteomic studies in relevant cell types (e.g., hepatocytes, immune cells) following treatment with this compound could reveal novel immunomodulatory functions that contribute to its antiviral activity.

Interferon (IFN) Signaling: The interplay between FXR and the interferon system, a cornerstone of the antiviral response, is a critical area for exploration. Studies have shown that FXR can impair the transcriptional activity of interferon regulatory factor 3 (IRF3), which could have complex implications for viral control that need to be carefully dissected. researchgate.net

Host Lipid Metabolism: Viruses extensively remodel host lipid metabolism to support the synthesis of viral components and the formation of replication organelles. FXR's central role in lipid homeostasis suggests that this compound could exert antiviral effects by restricting the availability of lipids essential for viral replication. enyopharma.com

Rational Design of Next-Generation this compound Analogs with Improved Properties

While this compound has shown promise, the principles of medicinal chemistry and rational drug design can be applied to develop next-generation analogs with superior properties. nih.gov The goal would be to optimize its therapeutic index for antiviral indications, potentially separating desired antiviral effects from other metabolic activities if necessary.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the antiviral potency and selectivity of the resulting analogs. nih.gov This can help identify the key molecular features required for antiviral activity.

Targeted Tissue Distribution: Designing analogs with modified pharmacokinetic properties to enhance delivery to specific tissues relevant to viral infections (e.g., liver, lung, gastrointestinal tract) while minimizing systemic exposure. enyopharma.com

Dual-Target Agonists: Exploring the synthesis of hybrid molecules that not only activate FXR but also modulate other relevant antiviral targets. For instance, designing molecules with dual FXR and GPBAR1 agonism could offer synergistic effects. acs.orgnih.gov

Exploration of this compound as a Tool for Fundamental Biological Research

Beyond its therapeutic potential, this compound can serve as a valuable chemical probe to investigate the fundamental biology of FXR. As a potent and selective agonist, it can be used to dissect the complex roles of FXR in health and disease. nih.gov

Potential research applications include:

Deconvoluting FXR Physiology: Using this compound to activate FXR in various cell types and animal models to further delineate its role in metabolic regulation, inflammation, and cellular homeostasis. portlandpress.com

Identifying Novel FXR Target Genes: Employing techniques like RNA-seq and ChIP-seq in cells treated with this compound to identify new genes and non-coding RNAs directly regulated by FXR, potentially uncovering previously unknown biological functions. researchgate.netelifesciences.org

Studying Virus-Host Interactions: Utilizing this compound to probe how viral pathogens manipulate host metabolic and immune pathways that are under the control of FXR.

Computational Predictive Modeling for Broad-Spectrum Antiviral Activity of this compound

Computational approaches can accelerate the discovery and development of antivirals. biorxiv.org Predictive modeling can be a powerful tool to forecast the potential broad-spectrum antiviral activity of this compound and to guide the design of next-generation analogs.

Future computational studies could involve:

Systems Biology Modeling: Integrating transcriptomic, proteomic, and metabolomic data from cells treated with this compound to build computational models of its effects on host cellular networks. These models can then be used to simulate viral infections and predict antiviral efficacy.

Machine Learning Approaches: Developing machine learning models trained on existing data for antiviral compounds and host-pathogen interactions to predict the probability of this compound being effective against a wide range of viruses. nih.govresearchgate.net

Molecular Docking and Dynamics: Using computational simulations to model the interaction of this compound with FXR and to predict how these interactions might be altered by viral proteins or virus-induced changes in the cellular environment. nih.govresearchgate.net

Academic Collaborations and Interdisciplinary Approaches in this compound Research

The multifaceted nature of FXR biology and its potential antiviral applications necessitates a collaborative, interdisciplinary approach. The development and initial antiviral testing of Vonafexor has already involved partnerships between industry and academia. For instance, the company developing the drug, ENYO Pharma, collaborates with academic research groups at Inserm (the French National Institute of Health and Medical Research), and the Phase Ib HBV trial involved researchers from Amsterdam UMC. enyopharma.comenyopharma.com

Future progress will be catalyzed by strengthening and expanding these collaborations:

Industry-Academia Partnerships: Combining the drug development expertise of pharmaceutical companies with the deep biological and virological knowledge of academic research institutions. aglty.io ENYO Pharma has a history of such collaborations, which is crucial for advancing research. enyopharma.comeustartup.news

Virology and Metabolism Consortia: Establishing research consortia that bring together experts in virology, immunology, metabolism, and computational biology to tackle complex questions about the antiviral mechanisms of FXR agonists.

Clinical Trial Networks: Leveraging existing clinical trial networks in infectious diseases to efficiently design and conduct studies evaluating the efficacy of this compound in various viral infections. The involvement of institutions like Amsterdam UMC, which has a strong focus on medical microbiology and virology, is a key asset. amsterdamumc.orgamc.nl

The following table lists the key entities and their roles in the ongoing and future research of this compound.

EntityRoleKey Contribution/Area of Expertise
ENYO PharmaDrug DeveloperDevelopment of Vonafexor and its analogs; expertise in FXR agonists. enyopharma.com
Inserm (U1111)Academic CollaboratorResearch on HBV/HDV interplay with host factors; understanding FXR's role in the HBV lifecycle. enyopharma.com
Amsterdam UMCClinical Research SiteConducted the Phase Ib trial of Vonafexor in CHB patients; expertise in virology and infectious diseases. enyopharma.comamsterdamumc.org
Swiss Institute of BioinformaticsAcademic CollaboratorIntegration of protein interactome datasets. enyopharma.com

By pursuing these future research directions, the scientific community can fully explore the untapped potential of this compound, not only as a treatment for metabolic diseases but also as a novel, host-directed agent in the fight against viral pathogens.

Q & A

How do I formulate a focused and measurable research question for studying CID 54253912?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s practicality and significance . Ensure specificity by narrowing the scope (e.g., "How does this compound interact with [specific protein/enzyme] under [defined conditions]?"). Avoid vague terms and align the question with gaps in existing literature . Test the question’s clarity by peer review or pilot studies .

Q. What experimental design principles should guide studies on this compound?

  • Methodological Answer : Follow a structured approach:

Define Variables : Clearly identify independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, binding affinity).

Control Groups : Include appropriate controls (e.g., negative/positive controls for bioactivity assays).

Reproducibility : Document protocols in detail (materials, equipment, step-by-step procedures) to enable replication .

Ethical Compliance : Address safety protocols for handling chemicals and biological samples .
Reference frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven designs .

Q. How can I ensure data validity in this compound studies?

  • Methodological Answer :
  • Calibration : Regularly calibrate instruments (e.g., HPLC, spectrometers) using standard reference materials.
  • Triangulation : Cross-validate results with multiple analytical techniques (e.g., NMR, mass spectrometry) .
  • Statistical Rigor : Use power analysis to determine sample size and apply appropriate statistical tests (e.g., ANOVA for multi-group comparisons) .

Advanced Research Questions

Q. How do I resolve contradictions in experimental data for this compound?

  • Methodological Answer :
  • Root-Cause Analysis : Identify sources of variability (e.g., instrument error, sample contamination) through systematic review of methodology .
  • Meta-Analysis : Compare findings with prior studies to contextualize discrepancies (e.g., differences in solvent systems or pH conditions) .
  • Iterative Testing : Replicate experiments under modified conditions to isolate confounding factors .

Q. What frameworks can optimize hypothesis testing for this compound’s mechanisms of action?

  • Methodological Answer :
  • PICO Framework : Structure hypotheses around Population (target organism/cell line), Intervention (this compound dosage), Comparison (control/alternative compounds), and Outcome (measured effect) .
  • Systems Biology Models : Integrate omics data (proteomics, metabolomics) to map compound interactions holistically .
  • Dose-Response Curves : Quantify efficacy and toxicity thresholds using nonlinear regression models .

Q. How should I design multidisciplinary studies involving this compound?

  • Methodological Answer :
  • Collaborative Workflows : Define roles for chemists, biologists, and data scientists early in the project .
  • Data Integration Tools : Use platforms like KNIME or Python libraries (Pandas, SciPy) to harmonize heterogeneous datasets .
  • Ethical Review Boards : Address cross-disciplinary ethical concerns (e.g., dual-use research) during proposal drafting .

Data Presentation and Analysis

Q. What are best practices for presenting this compound data in publications?

  • Methodological Answer :
  • Tables/Figures : Use SI units and label axes clearly. Include error bars and p-values where applicable .
  • Supplemental Materials : Provide raw data, spectra, and detailed protocols in appendices or online repositories .
  • Reproducibility Checklists : Adhere to journal guidelines (e.g., STAR Methods) for transparency .

Critical Evaluation Frameworks

Table 1 : Criteria for Assessing Research Questions on this compound

CriterionApplication ExampleSource
Feasibility Can the study be completed within 2 years?
Novelty Does the question address a literature gap?
Ethicality Are toxicity protocols in place?
Complexity Requires multi-omic integration?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.